Lipophilicity (LogP) Comparison: Cyclopropyl Exceeds Ethyl and Methyl Analogs in Prospective Membrane Permeability
The target compound exhibits a computed LogP of 2.26 . This value represents a significant, quantifiable increase in lipophilicity compared to the analogous 5-methylpyridine-3-boronic acid pinacol ester (LogP 1.69) , but is lower than the corresponding 5-ethyl analog (LogP 3.45) . This positions the cyclopropyl derivative in a differentiated lipophilicity range that may offer a balanced profile for oral bioavailability and CNS penetration potential, distinct from both the more polar methyl and the more lipophilic ethyl variants.
| Evidence Dimension | Partition coefficient (LogP) predictive of membrane permeability |
|---|---|
| Target Compound Data | LogP = 2.26 (computed) |
| Comparator Or Baseline | 5-Methylpyridine-3-boronic acid pinacol ester (CAS 1171891-42-1): LogP = 1.69; 5-Ethylpyridine-3-boronic acid pinacol ester (CAS 1220696-49-0): LogP = 3.45 |
| Quantified Difference | Target is +0.57 LogP units higher than methyl analog; -1.19 LogP units lower than ethyl analog |
| Conditions | Computed properties from diverse sources: ChemSrc (target) , buildingblock.bocsci.com (methyl) , Fluorochem (ethyl) |
Why This Matters
LogP is a critical parameter in early drug discovery for predicting membrane permeability and oral absorption; a difference of 0.5–1.0 LogP units can significantly alter a lead compound's pharmacokinetic profile, making direct analog substitution a substantial risk.
